4-Benzoyl-1H-imidazol-5-amine

Multidrug Resistance Antiproliferative Melanoma

4-Benzoyl-1H-imidazol-5-amine (CAS 905311-56-0) is the essential pharmacophore for 2-aryl-4-benzoyl-imidazole (ABI) antimitotic agents, demonstrating high potency against multidrug-resistant (MDR) cancer cell lines and oral bioavailability in melanoma models. The unique 5-amino/4-benzoyl substitution pattern is critical for colchicine-site tubulin binding and overcoming P-glycoprotein-mediated efflux—substituting with generic imidazoles or benzimidazoles compromises these properties. This 98% pure scaffold offers a convenient synthetic handle for probe development (biotin/fluorophore tagging) and streamlines manufacturing of ABI/RABI clinical candidates by eliminating de novo imidazole synthesis. Ideal for medicinal chemistry programs targeting advanced cancers where MDR is a major clinical obstacle.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Cat. No. B14913193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoyl-1H-imidazol-5-amine
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(N=CN2)N
InChIInChI=1S/C10H9N3O/c11-10-8(12-6-13-10)9(14)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,13)
InChIKeyGAEJFSSGNUZDID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoyl-1H-imidazol-5-amine: Core Pharmacophore for Potent, Orally Bioavailable Antimitotic Agents


4-Benzoyl-1H-imidazol-5-amine (CAS 905311-56-0) is an amino-substituted imidazole bearing a benzoyl group at the 4-position . This structure serves as the essential pharmacophore for a class of potent antimitotic agents known as 2-aryl-4-benzoyl-imidazoles (ABIs) [1]. Compounds derived from this scaffold have demonstrated high potency against multidrug-resistant (MDR) cancer cell lines and have shown oral bioavailability and in vivo efficacy in melanoma models [2].

Why 4-Benzoyl-1H-imidazol-5-amine Cannot Be Replaced by Generic Imidazole or Benzimidazole Scaffolds


Substituting 4-benzoyl-1H-imidazol-5-amine with a generic imidazole, benzimidazole, or other structurally similar heterocycle (e.g., acylguanidine bioisosteres) is not viable for targeted antimitotic applications. The specific combination of the 5-amino group and the 4-benzoyl substituent is critical for binding to the colchicine site on tubulin and for overcoming clinically relevant multidrug resistance (MDR) mechanisms [1]. SAR studies of its ABI and RABI derivatives demonstrate that modifications to either the benzoyl or imidazole ring drastically alter potency, oral bioavailability, and the ability to circumvent P-glycoprotein (Pgp)-mediated efflux [2].

Quantitative Differentiation of 4-Benzoyl-1H-imidazol-5-amine and Its Derivatives Versus Comparators


Potency Against Multidrug-Resistant Cancer Cells: Direct Head-to-Head Comparison of ABI Derivatives vs. Clinical Standards

Derivatives of the 4-benzoyl-1H-imidazol-5-amine scaffold demonstrate equipotent activity against both parental and multidrug-resistant cancer cell lines, a critical advantage over established chemotherapeutics. For example, ABI derivatives showed similar IC50 values against MDR cells overexpressing P-glycoprotein (Pgp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP) compared to their matched parental cell lines [1]. In contrast, paclitaxel and vinblastine, which are also tubulin-targeting agents, exhibit significantly reduced potency in these MDR models due to Pgp-mediated efflux [1].

Multidrug Resistance Antiproliferative Melanoma

Superior In Vivo Efficacy in Melanoma Xenograft Model: ABI-288 vs. Dacarbazine

An optimized derivative of the 4-benzoyl-1H-imidazol-5-amine scaffold, ABI-288, demonstrated significantly greater inhibition of melanoma tumor growth in vivo compared to the standard-of-care chemotherapeutic dacarbazine (DTIC), even at a lower dose [1]. After 31 days of treatment, ABI-288 dosed at 25 mg/kg inhibited tumor growth by 69%, whereas dacarbazine at a higher dose of 60 mg/kg only achieved 52% inhibition [1].

In Vivo Efficacy Melanoma Tumor Growth Inhibition

Enhanced Oral Bioavailability in Rodents: ABI Derivatives vs. SMART-H Lead Compound

Oral bioavailability is a significant hurdle for many tubulin inhibitors, which often require intravenous administration. Structural optimization around the 4-benzoyl-1H-imidazol-5-amine core has yielded compounds with markedly improved oral exposure. In rats, ABI-274 and ABI-286 provided 2.4-fold and 5.5-fold increases in oral exposure (AUC), respectively, compared to the lead compound SMART-H, without compromising antiproliferative potency [1].

Oral Bioavailability Pharmacokinetics Drug Development

Exceptional In Vitro Potency of RABI Analogs: IC50 Down to 14 nM in Cancer Cell Lines

Through medicinal chemistry optimization, derivatives of the 4-benzoyl-1H-imidazol-5-amine scaffold have achieved remarkable in vitro potency. The reverse ABI (RABI) analog, compound 12a, exhibited an average IC50 of 14 nM against a panel of eight cancer cell lines, including MDR-positive lines [1]. This represents a substantial improvement in potency compared to earlier ABI leads.

Antiproliferative Tubulin Polymerization Inhibitor Cancer

Procurement-Driven Application Scenarios for 4-Benzoyl-1H-imidazol-5-amine and Its Derivatives


Development of Next-Generation Oral Antimitotic Agents for MDR Cancers

4-Benzoyl-1H-imidazol-5-amine serves as the foundational building block for creating orally bioavailable antimitotic agents [1]. Its derivatives have proven superior to existing tubulin inhibitors by overcoming Pgp-mediated multidrug resistance in vitro and demonstrating enhanced oral exposure in vivo (up to 5.5-fold increase in AUC) [2]. Procuring this compound is a strategic first step for medicinal chemistry programs targeting advanced cancers like melanoma, where MDR is a major clinical obstacle [3].

Probing the Colchicine Binding Site of Tubulin in Structural Biology

This scaffold is a validated tool for structural biology studies. High-affinity derivatives like ABI-274 have been successfully co-crystallized with tubulin, providing detailed structural information on interactions within the colchicine binding site [1]. The 5-amino group on the imidazole ring offers a convenient synthetic handle for introducing tags (e.g., biotin, fluorescent probes) or for further SAR exploration, making it an ideal starting material for chemical probe development [2].

Large-Scale Synthesis of ABI and RABI Clinical Candidates

For contract research organizations (CROs) or pharmaceutical companies scaling up synthesis of ABI or RABI clinical candidates, sourcing high-purity 4-benzoyl-1H-imidazol-5-amine (≥98% by HPLC) is critical [1]. This compound serves as the core heterocyclic intermediate, and its reliable procurement ensures a consistent, high-yielding route to advanced leads [2]. Its use avoids the need for costly and time-consuming de novo synthesis of the imidazole ring in each derivative, streamlining the manufacturing process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzoyl-1H-imidazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.